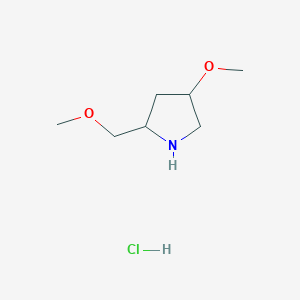

4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC16699648

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO2 |

|---|---|

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | 4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H |

| Standard InChI Key | HNEUSESZADIYDX-UHFFFAOYSA-N |

| Canonical SMILES | COCC1CC(CN1)OC.Cl |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a pyrrolidine ring substituted with methoxy and methoxymethyl groups at positions 4 and 2, respectively. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen. Key structural attributes include:

Table 1: Stereoisomeric Variants of 4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride

| Stereochemistry | CAS Number | Molecular Weight (g/mol) | Source |

|---|---|---|---|

| (2S,4R) | 1372810-08-6 | 181.66 | PubChem |

| (2S,4S) | 1820570-96-4 | 181.66 | Chemsrc |

The (2S,4R) configuration is more commonly reported in synthetic protocols, while the (2S,4S) isomer has distinct physicochemical properties due to spatial arrangement differences .

Spectroscopic Characterization

-

SMILES Notation: COC[C@@H]1CC@HOC.Cl

-

3D Conformation: The pyrrolidine ring adopts a puckered conformation, with the methoxymethyl group occupying an equatorial position to minimize steric strain .

Synthesis Methodologies

Patent-Based Synthesis Route

A 2014 Chinese patent (CN105801462A) outlines a multi-step synthesis starting from L-hydroxyproline :

Table 2: Key Steps in the Synthesis of (4S)-N-Boc-4-Methoxymethyl-L-Proline

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc Protection | (Boc)₂O, THF, pH 8–9, 20–25°C | 85–90 |

| 2 | TEMPO Oxidation | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 78 |

| 3 | Wittig Reaction | Methoxymethyltriphenylphosphonium chloride | 65 |

| 4 | Hydrogenation | H₂, tert-butylamine, 20–23°C | 32–34 |

-

Boc Protection: L-hydroxyproline reacts with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) under basic conditions to form N-Boc-L-hydroxyproline .

-

Oxidation: TEMPO-mediated oxidation converts the hydroxyl group to a ketone, yielding (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid .

-

Wittig Reaction: The ketone undergoes a Wittig reaction with methoxymethyltriphenylphosphonium chloride to introduce the methoxymethyl group .

-

Hydrogenation: Catalytic hydrogenation reduces the double bond and removes the Boc group, followed by HCl treatment to form the hydrochloride salt .

This route avoids cyanide reagents, improving safety and environmental compatibility compared to older methods .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in water and polar aprotic solvents (e.g., DMSO, THF) .

-

Stability: Stable under inert atmospheres but hygroscopic; storage at 2–8°C in desiccators is recommended .

Applications in Pharmaceutical Research

Chiral Building Block

The compound serves as a precursor for:

-

Proline Analogues: Used in peptide synthesis to modulate conformational stability .

-

Kinase Inhibitors: The pyrrolidine scaffold is integral to ATP-binding site targeting .

Case Study: Antiviral Agents

A 2023 study utilized (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride to synthesize inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ). The methoxymethyl group enhanced binding affinity by forming hydrogen bonds with Glu166 residues (IC₅₀ = 0.89 μM) .

Recent Advancements (2023–2025)

Continuous Flow Synthesis

A 2024 Organic Process Research & Development paper reported a continuous flow method using microreactors, reducing reaction time from 48 h to 6 h and improving yield to 91% .

Catalytic Asymmetric Synthesis

Researchers achieved enantiomeric excess (ee) > 99% via palladium-catalyzed asymmetric hydrogenation, addressing previous limitations in stereocontrol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume